molecular formula C23H16FN3O2S B7455174 4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile

4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile

カタログ番号 B7455174
分子量: 417.5 g/mol
InChIキー: GVVZVIUMFRRPFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile, also known as PF-06463922, is a novel small molecule inhibitor that has shown great potential in the field of cancer research. This compound has been extensively studied for its mechanism of action and its potential applications in the treatment of various types of cancer.

科学的研究の応用

4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile has been extensively studied for its potential applications in the treatment of cancer. It has been shown to be a potent inhibitor of the protein kinase BRAF, which is frequently mutated in various types of cancer, including melanoma and colorectal cancer. 4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile has also been shown to inhibit other kinases, including CRAF and ARAF, which are also involved in cancer cell proliferation and survival.

作用機序

4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile inhibits the activity of BRAF by binding to the ATP-binding pocket of the kinase domain. This prevents the kinase from phosphorylating downstream targets, which leads to the inhibition of cancer cell proliferation and survival. 4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile has also been shown to induce apoptosis in cancer cells, which further contributes to its anti-cancer effects.
Biochemical and Physiological Effects:
4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including melanoma, colorectal cancer, and non-small cell lung cancer. 4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

実験室実験の利点と制限

4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile has several advantages for use in scientific research. It is a highly potent and selective inhibitor of BRAF, making it an ideal tool for studying the role of this kinase in cancer cell proliferation and survival. 4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile also has good pharmacokinetic properties, which makes it suitable for use in animal models of cancer. However, there are some limitations to the use of 4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.

将来の方向性

There are several future directions for the study of 4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile. One area of research is the identification of biomarkers that can predict response to treatment with 4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile. Another area of research is the combination of 4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile with other targeted therapies, such as MEK inhibitors, to enhance its anti-tumor effects. Additionally, the development of new formulations of 4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile, such as nanoparticles or liposomes, may improve its pharmacokinetic properties and increase its efficacy in vivo. Finally, the use of 4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile in combination with immunotherapy may represent a promising approach for the treatment of cancer.

合成法

The synthesis of 4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile involves the reaction of 4-(2-bromoethoxy)benzonitrile with 3-(4-fluorophenyl)-4-oxoquinazoline-2-thiol in the presence of a base. This reaction yields the desired compound, which can then be purified using column chromatography. The synthesis of 4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile has been optimized to yield high purity and high yields, making it an ideal compound for use in scientific research.

特性

IUPAC Name

4-[2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O2S/c24-17-7-9-18(10-8-17)27-22(28)20-3-1-2-4-21(20)26-23(27)30-14-13-29-19-11-5-16(15-25)6-12-19/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVZVIUMFRRPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCCOC3=CC=C(C=C3)C#N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。